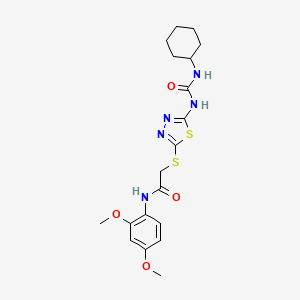
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a compound of significant interest in various scientific fields, particularly in chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. The initial step often includes the preparation of the thiadiazole ring through the cyclization of appropriate precursors. Following this, the urea derivative is introduced via a condensation reaction involving cyclohexyl isocyanate. The final product is then obtained by coupling the thiadiazole and urea intermediates with 2,4-dimethoxyphenylacetamide under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
The industrial production of this compound is likely to be optimized for scalability and cost-effectiveness. This involves the use of continuous flow reactors, automated synthesis procedures, and rigorous quality control measures to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions it Undergoes: 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions Used
For oxidation reactions, common reagents such as potassium permanganate or chromium trioxide may be employed. Reduction reactions might involve the use of hydrogen gas in the presence of a catalyst like palladium on carbon. Substitution reactions could be facilitated by reagents like sodium hydride or various alkyl halides.
Major Products Formed from These Reactions
The major products formed depend on the specific reactions undergone by the compound. For instance, oxidation can lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions often result in the modification of the thiadiazole or acetamide groups, leading to a variety of substituted derivatives.
科学研究应用
In chemistry, 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide serves as a versatile building block for the synthesis of more complex molecules. In biology, it may be studied for its interactions with various biomolecules and its potential role as a probe for biological pathways. In medicine, the compound's pharmacological properties are of particular interest, potentially offering therapeutic benefits in areas such as anti-inflammatory, antimicrobial, or anticancer treatments. Industry-wise, this compound could be employed in the development of new materials with specialized properties, such as enhanced conductivity or unique structural characteristics.
作用机制
The mechanism of action of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, ultimately resulting in the compound's observed effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
相似化合物的比较
When compared with similar compounds, 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide stands out due to its unique combination of functional groups and resultant properties. Similar compounds might include other thiadiazole derivatives or acetamide-based molecules, which could share some structural features but differ in their specific reactivities and applications. For instance, 5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-amine might share the thiadiazole and urea components but lacks the acetamide group, leading to different chemical behaviors and uses.
Hope this helps to get the ball rolling. Anything else on your mind?
属性
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S2/c1-27-13-8-9-14(15(10-13)28-2)21-16(25)11-29-19-24-23-18(30-19)22-17(26)20-12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,21,25)(H2,20,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMABKIFDVDATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B2467395.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2467396.png)

![N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2467401.png)
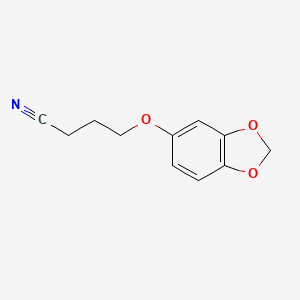
![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)
![14-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one](/img/structure/B2467406.png)
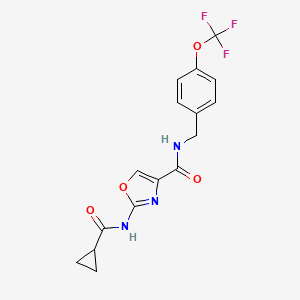
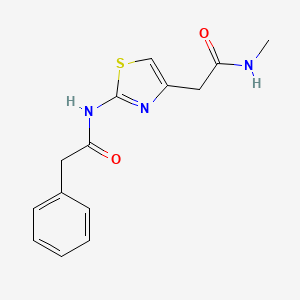
![2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide](/img/structure/B2467411.png)
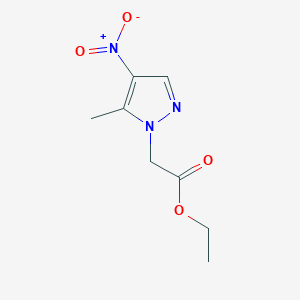
![N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2467413.png)
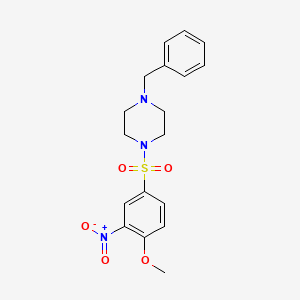
![2-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2467416.png)
